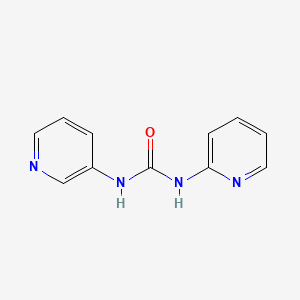

1-Pyridin-2-yl-3-pyridin-3-ylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJGLRLNQAOGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354825 | |

| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75322-51-9 | |

| Record name | 1-pyridin-2-yl-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed synthesis of 1-Pyridin-2-yl-3-pyridin-3-ylurea, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the pyridylurea scaffold in various biologically active compounds. This document outlines the most direct synthetic strategies, provides a generalized experimental protocol, and includes visualizations to aid in the conceptualization of the synthesis workflow.

Introduction

Pyridylurea derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The urea functional group acts as a rigid hydrogen bond donor-acceptor unit, which can facilitate strong interactions with biological targets. The pyridine rings provide additional points for molecular recognition and can influence the pharmacokinetic properties of the molecule. The synthesis of unsymmetrical pyridylureas such as this compound is a key step in the exploration of this chemical space for novel therapeutic agents.

Synthetic Pathways

The most direct and common method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. For the synthesis of this compound, two primary pathways are viable, as depicted below.

Diagram: Synthesis Pathways for this compound

An In-depth Technical Guide to the Chemical Properties of 1-Pyridin-2-yl-3-pyridin-3-ylurea

Introduction

1-Pyridin-2-yl-3-pyridin-3-ylurea is an unsymmetrical urea derivative containing two pyridine rings. The urea functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. Pyridine moieties are also prevalent in numerous pharmaceuticals due to their diverse chemical reactivity and ability to engage in various intermolecular interactions. The combination of these two structural features in this compound suggests its potential for biological activity, particularly in the realm of kinase inhibition and anticancer research, areas where pyridyl-urea scaffolds have shown considerable promise. This guide aims to provide a comprehensive overview of the anticipated chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound can be predicted based on its structure and data from analogous compounds.

| Property | Value (Predicted or from Analogs) | Source |

| IUPAC Name | 1-(pyridin-2-yl)-3-(pyridin-3-yl)urea | - |

| Molecular Formula | C₁₁H₁₀N₄O | Calculated |

| Molecular Weight | 214.22 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a solid at room temperature. | [] |

| Melting Point | Data for analogous 1,3-dipyridin-3-ylurea is not available. 1-Phenyl-3-(pyridin-3-yl)urea has a melting point of 184-186 °C. | |

| Boiling Point | Expected to be high and likely to decompose before boiling under atmospheric pressure. | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. The solubility of the analogous 1,3-di(pyridin-4-yl)-urea in a pH 7.4 buffer is >32.1 µg/mL. | [] |

| pKa | The pyridine rings will have pKa values typical for pyridine (around 5.2). The urea protons are weakly acidic. | - |

| LogP (predicted) | 0.8 - 1.5 | Calculated |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic characteristics for this compound based on the analysis of related structures.

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on both pyridine rings. Broad signals for the N-H protons of the urea linkage (δ 8.5-10.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea at approximately δ 153-155 ppm. Aromatic carbon signals in the range of δ 110-150 ppm. |

| IR (Infrared) | A strong absorption band for the C=O stretching of the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-N stretching bands around 1200-1400 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 215.0927. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.

Reaction Scheme:

Figure 1: General synthetic workflow for this compound.

Detailed Protocol:

-

Preparation of 3-Pyridyl Isocyanate: 3-Aminopyridine can be converted to 3-pyridyl isocyanate using phosgene or a phosgene equivalent like triphosgene or diphosgene in an inert solvent (e.g., toluene or dichloromethane) under anhydrous conditions. This reaction should be performed with extreme caution due to the high toxicity of phosgene and its derivatives.

-

Urea Formation: To a solution of 2-aminopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-pyridyl isocyanate (1.0 eq.) in the same solvent is added dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of pyridyl-ureas has been extensively investigated for its therapeutic potential, particularly as anticancer agents. Many pyridyl-urea derivatives have been shown to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of the vascular endothelial growth factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival, promoting angiogenesis. Pyridyl-urea inhibitors can block this pathway by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and subsequent signaling.

Figure 2: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition by this compound.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, which combines the pharmacologically important urea and pyridine moieties. Based on the properties of related compounds, it is predicted to be a solid with potential as a kinase inhibitor for applications in cancer therapy. The synthetic route to this compound is feasible through established chemical methodologies. However, a comprehensive understanding of its chemical, physical, and biological properties awaits detailed experimental investigation. Future studies are warranted to synthesize and characterize this compound and to evaluate its biological activity to determine its full therapeutic potential.

References

An In-depth Technical Guide to Pyridyl Ureas: Focus on 1-Pyridin-2-yl-3-pyridin-3-ylurea

Introduction: Pyridyl ureas represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their structural motif, characterized by a central urea linkage flanked by pyridine rings, serves as a versatile scaffold for the design of novel therapeutic agents. These compounds are known to engage in various biological pathways, exhibiting potential as anticancer agents and kinase inhibitors. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of pyridyl ureas, with a specific focus on the isomeric structure 1-Pyridin-2-yl-3-pyridin-3-ylurea where data is available, and drawing on data from closely related analogues to provide a thorough understanding.

Physicochemical and Structural Data

The physicochemical properties of pyridyl ureas are influenced by the electronic nature and substitution patterns of the pyridine rings. Generally, they are solid at room temperature and exhibit solubility in polar organic solvents. The urea functionality is a key structural feature, acting as both a hydrogen bond donor and acceptor, which is crucial for their interaction with biological targets.

| Property | Description | Reference |

| Appearance | Typically a solid at room temperature. | [1] |

| Solubility | Generally soluble in polar solvents. | [1] |

| Molecular Formula | C₁₁H₁₀N₄O | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Structural Core | Planar urea moiety with rotational freedom of the flanking pyridine rings. | [3] |

Synthesis and Experimental Protocols

The synthesis of pyridyl ureas can be achieved through several established chemical routes. A common and direct method involves the reaction of an aminopyridine with a suitable isocyanate.[3] Alternative strategies include the reaction of 2-aminopyridinium salts with arylamines in a base-promoted domino reaction.[3][4]

Experimental Protocol: Synthesis via Isocyanate Reaction [3]

-

Reactant Preparation: Dissolve an equimolar amount of the desired aminopyridine (e.g., 2-aminopyridine) in a suitable anhydrous solvent (e.g., toluene).

-

Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding pyridyl isocyanate (e.g., 3-pyridyl isocyanate) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight to ensure complete reaction.

-

Product Isolation: The resulting product often precipitates out of the solution upon completion of the reaction. The solid is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Biological Activity and Signaling Pathways

Pyridyl ureas have emerged as a promising class of compounds in oncology research, with numerous derivatives exhibiting potent anti-proliferative activity against various cancer cell lines.[5] Their mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell survival and proliferation.

Anticancer Activity:

Several studies have demonstrated the efficacy of pyridine-urea derivatives against breast cancer cell lines, such as MCF-7. The anti-proliferative activity is often dose-dependent and can vary with the substitution pattern on the pyridine rings.

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 8g | MCF-7 | >50 (48h), Potent (72h) | [5] |

| 8j | MCF-7 | 10.09 (48h), Potent (72h) | [5] |

| 8l | MCF-7 | >50 (48h), Potent (72h) | [5] |

| 8n | MCF-7 | 1.88 | [5] |

Kinase Inhibition:

A significant aspect of the biological activity of pyridyl ureas is their ability to inhibit protein kinases. For instance, certain derivatives have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer progression.[6][7]

Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay) [5][8]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridyl urea compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound and its related analogues are a compelling class of compounds with significant therapeutic potential. Their straightforward synthesis and amenability to structural modification make them attractive candidates for further investigation in drug discovery programs. The demonstrated anti-proliferative and kinase inhibitory activities highlight their promise, particularly in the development of novel anticancer agents. Future research will likely focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 39642-60-9|1,3-Di(pyridin-3-yl)urea|BLD Pharm [bldpharm.com]

- 3. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Pyridinylurea-Based Kinase Inhibitors

Disclaimer: The compound "1-Pyridin-2-yl-3-pyridin-3-ylurea" is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on the well-established mechanism of action for the broader class of diaryl urea compounds, which share the core chemical scaffold and are recognized for their significant role as kinase inhibitors in therapeutic applications. Sorafenib, a prominent member of this class, will be used as a representative example to illustrate the core concepts.

Introduction to Diaryl Ureas as Kinase Inhibitors

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] This structural motif is characterized by a central urea group flanked by two aryl ring systems. The urea moiety's hydrogen bond donor (N-H) and acceptor (C=O) capabilities allow for potent and specific interactions with protein kinase domains.[1][2]

Compounds in this class predominantly function as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation, where the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped.[1] This mode of inhibition offers a higher degree of selectivity as it exploits a less-conserved allosteric pocket adjacent to the ATP-binding site.[2]

Core Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway

A primary target for many diaryl urea inhibitors is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[3] This pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and angiogenesis.[3] Aberrant activation of this cascade is a hallmark of many human cancers.

The diaryl urea inhibitor binds to RAF kinases (e.g., B-RAF, c-RAF) in their inactive DFG-out state. The urea group typically forms key hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate in the DFG motif.[1] This binding event locks the kinase in an inactive conformation, preventing its activation and subsequent phosphorylation of its downstream target, MEK. The inhibition of MEK phosphorylation, in turn, prevents the activation of ERK, ultimately blocking the transmission of pro-proliferative signals to the nucleus.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

Determining the DMSO Solubility of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-Pyridin-2-yl-3-pyridin-3-ylurea in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals working with pyridyl-urea compounds. While a specific, publicly available solubility value for this compound in DMSO has not been identified, this guide details the experimental protocols necessary to ascertain this critical parameter.

Introduction to this compound and its Significance

This compound is a member of the pyridyl-urea class of compounds, which have garnered significant interest in medicinal chemistry. Pyridine-urea scaffolds are features in a variety of biologically active molecules, including kinase inhibitors with potential applications in oncology.[1][2][3] The dual hydrogen bond donor-acceptor nature of the urea moiety allows for robust interactions with biological targets.[4] Given that DMSO is a standard solvent for initial compound screening and stock solution preparation in drug discovery, understanding the solubility of this compound in DMSO is fundamental for its advancement as a potential therapeutic agent.[5]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in DMSO

| Method | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Shake-Flask with HPLC Quantification | 25 | Data to be determined | Data to be determined | Gold standard method. |

| NMR Spectroscopy | 25 | Data to be determined | Data to be determined | Utilizes an internal standard for quantification. |

| High-Throughput Screening (Nephelometry) | 25 | Data to be determined | Data to be determined | Rapid assessment from DMSO stock solutions. |

Experimental Protocols for Solubility Determination

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the benchmark for solubility measurement.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent system for analysis.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the saturated solution.

Solubility Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a robust method for determining solubility directly in deuterated DMSO (DMSO-d6).[6]

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in DMSO-d6.

-

Internal Standard: Add a known concentration of an inert internal standard with a distinct NMR signal to the solution.

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the solution.

-

Data Analysis: Integrate the area of a well-resolved peak of this compound and a peak from the internal standard. The molar concentration of the analyte can be calculated using the following equation:

Concentration (Analyte) = [Concentration (Standard) × (Integration (Analyte) / Number of Protons (Analyte))] / [(Integration (Standard) / Number of Protons (Standard))]

High-Throughput Screening (HTS) for Kinetic Solubility

Kinetic solubility is often measured in early drug discovery from DMSO stock solutions and provides a rapid assessment of a compound's propensity to precipitate in an aqueous environment.[7] A common HTS method is laser nephelometry, which measures light scattering from precipitated particles.[8][9]

Protocol:

-

Serial Dilution: Prepare a serial dilution of a concentrated stock solution of this compound in DMSO in a microtiter plate.

-

Aqueous Buffer Addition: Add a fixed volume of aqueous buffer to each well, inducing precipitation in wells where the concentration exceeds the solubility limit.

-

Incubation: Incubate the plate for a defined period.

-

Nephelometry Reading: Measure the light scattering in each well using a laser nephelometer.

-

Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to clear solutions.

Biological Context: Pyridyl-Ureas as Kinase Inhibitors

Pyridyl-urea derivatives are known to target various protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2] For instance, they have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET.[2][3] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis.

Conclusion

The solubility of this compound in DMSO is a critical parameter for its handling and evaluation in drug discovery pipelines. While specific data is not publicly available, this guide provides detailed, established protocols for its experimental determination. The presented methodologies, from the gold-standard shake-flask method to high-throughput screening assays, offer robust options for researchers to generate reliable solubility data. This information, in the context of the compound's potential as a kinase inhibitor, is vital for its continued development.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solvescientific.com.au [solvescientific.com.au]

- 8. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 9. datapdf.com [datapdf.com]

Crystal Structure of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide Based on Analogous Compounds

Disclaimer: As of November 2025, a specific crystal structure for 1-Pyridin-2-yl-3-pyridin-3-ylurea is not publicly available in the searched crystallographic databases. This technical guide provides an in-depth overview of the expected structural characteristics, experimental protocols, and relevant data based on closely related pyridyl-urea derivatives. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

Pyridyl-urea derivatives are a significant class of compounds in medicinal chemistry and materials science due to their versatile coordination properties and ability to form extensive hydrogen-bonding networks. The molecule this compound combines the structural features of a urea linker with two distinct pyridine rings, suggesting its potential as a ligand in coordination chemistry and as a building block for supramolecular assemblies. The urea moiety provides hydrogen bond donors (N-H) and an acceptor (C=O), while the nitrogen atoms of the pyridine rings act as additional hydrogen bond acceptors. These features are crucial in dictating the molecular conformation and crystal packing.

Predicted Molecular Structure and Conformation

The molecular conformation of pyridyl-ureas is largely governed by the interplay of steric hindrance and hydrogen bonding. The central urea group is generally planar. The key variables in the conformation of this compound would be the dihedral angles between the urea plane and the two pyridine rings.

For derivatives like 1-(Pyridin-2-yl)thiourea, an intramolecular N-H···N hydrogen bond can lead to a planar conformation.[1] However, in the case of this compound, the 3-pyridyl group cannot form such an intramolecular bond, leading to a higher degree of conformational freedom. It is anticipated that the pyridine rings will be twisted relative to the urea plane, influenced by intermolecular hydrogen bonding within the crystal lattice.[1]

Crystallographic Data of Analogous Compounds

To provide a quantitative understanding of the expected structural parameters, crystallographic data from closely related pyridyl-urea compounds are summarized below. These tables offer insights into typical bond lengths, bond angles, and unit cell parameters for this class of molecules.

Table 1: Representative Crystal Data for Analogous Pyridyl-Urea Derivatives

| Parameter | 1,3-Dicyclohexyl-3-[(pyridin-2-yl)carbonyl]urea monohydrate[2] | N,N'-bis(3-pyridyl)urea (predicted)[1] | [Cu₂(C₄H₄O₄)₂(C₁₁H₁₀N₄O)]n[3] |

| Chemical Formula | C₁₉H₂₇N₃O₂·H₂O | C₁₁H₁₀N₄O | C₁₉H₁₈Cu₂N₄O₉ |

| Formula Weight | 347.46 | 214.22 | 589.41 |

| Crystal System | Monoclinic | Orthorhombic | - |

| Space Group | P2₁/c | Aba2 | - |

| a (Å) | 18.639(19) | - | - |

| b (Å) | 5.035(5) | - | - |

| c (Å) | 21.59(2) | - | - |

| α (°) | 90 | 90 | - |

| β (°) | 111.395(9) | 90 | - |

| γ (°) | 90 | 90 | - |

| Volume (ų) | 1887(3) | - | - |

| Z | 4 | - | - |

Table 2: Selected Bond Lengths and Angles for a Pyridyl-Containing Urea Derivative

Data for a related triazene compound, 4-[(Pyridin-3-yl)diazenyl]morpholine, is presented to illustrate typical bond lengths and angles involving a pyridin-3-yl group.[4]

| Bond/Angle | Length (Å) / Angle (°) |

| C-N (pyridine ring) | 1.3351(15) |

| C-C (pyridine ring) | 1.33 - 1.39 |

| C-N-C (involving pyridine N) | ~117 |

| C-C-C (pyridine ring) | ~120 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and structure determination of pyridyl-urea compounds based on established methodologies for analogous structures.

Synthesis

The synthesis of unsymmetrical dipyridyl ureas can be achieved through several established methods. A common approach involves the reaction of an aminopyridine with an isocyanate derivative. For this compound, a plausible synthetic route would be the reaction of 2-aminopyridine with 3-pyridyl isocyanate or the reaction of 3-aminopyridine with 2-pyridyl isocyanate.

An alternative and safer method to using phosgene or isocyanates is the use of N,N'-carbonyldiimidazole (CDI) as a coupling reagent.[5]

General Synthetic Protocol:

-

Activation: A solution of 3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with a stoichiometric amount of CDI at room temperature. The reaction is stirred for several hours to form the corresponding imidazolyl-carbamate intermediate.

-

Coupling: 2-aminopyridine is added to the reaction mixture.

-

Reaction: The mixture is stirred, possibly with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The key is to allow for slow crystal growth.[6]

Vapor Diffusion Method:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or dimethylformamide).

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane, or water).

-

Allow the anti-solvent vapor to slowly diffuse into the solution of the compound. Over time, this will decrease the solubility of the compound, leading to the formation of single crystals.

Slow Evaporation Method:

-

Prepare a saturated solution of the compound in a suitable solvent.

-

Cover the container with a lid or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Leave the container undisturbed in a vibration-free environment. As the solvent evaporates, the concentration of the compound will increase, leading to crystallization.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7]

Data Collection and Structure Solution Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[7] The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[7]

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated by the R-factor, which indicates the agreement between the calculated and observed structure factors.[7]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the structural analysis and the general experimental workflow for determining the crystal structure of a pyridyl-urea compound.

Caption: Experimental workflow for crystal structure determination.

Caption: Key structural relationships in pyridyl-urea compounds.

References

- 1. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]

- 2. 1,3-Dicyclohexyl-3-[(pyridin-2-yl)carbonyl]urea monohydrate from synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-succinato)dicopper(II)], a ribbon-like coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. 1,3-Dipyridin-4-ylurea | 39642-87-0 | Benchchem [benchchem.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

In Silico Modeling of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide for Drug Discovery

Abstract

The pyridine-urea scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and anti-proliferative agents. This technical guide outlines a comprehensive in silico modeling and experimental validation workflow for a novel compound, 1-Pyridin-2-yl-3-pyridin-3-ylurea. Drawing upon the established biological activities of its analogs, we hypothesize that this compound targets key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf-1. This document provides detailed protocols for computational analysis—including molecular docking and property prediction—and subsequent experimental validation through chemical synthesis, in vitro kinase assays, and cell viability studies. All quantitative data is summarized in structured tables, and key workflows and biological pathways are visualized using diagrams to provide a clear, actionable framework for researchers in drug development.

Introduction

Urea derivatives are integral to modern drug discovery, with the urea functional group playing a critical role in establishing key interactions with biological targets. When combined with heterocyclic rings like pyridine, the resulting compounds, known as pyridyl-ureas, exhibit a broad spectrum of biological activities. Numerous studies have highlighted their potential as potent anti-proliferative agents, often acting through the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.[1] Analogs have shown inhibitory activity against key targets like Apoptosis signal-regulating kinase 1 (ASK1) and VEGFR-2.[2][3]

This guide focuses on the specific, unsymmetrical isomer This compound . While extensive data on this precise molecule is not publicly available, its structural similarity to known kinase inhibitors, such as Sorafenib and other pyridin-2-yl urea derivatives, provides a strong rationale for its investigation as a novel anti-cancer agent.[2] We will outline a systematic approach, starting with computational (in silico) methods to predict its physicochemical properties, identify potential biological targets, and model its binding interactions. This is followed by detailed experimental protocols for synthesizing the compound and validating the computational predictions through targeted biological assays.

Physicochemical Properties and Drug-Likeness

The initial step in evaluating a potential drug candidate is to assess its physicochemical properties to ensure it possesses a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The properties for this compound were calculated in silico.

| Property | Predicted Value | Description |

| Molecular Formula | C₁₁H₁₀N₄O | The elemental composition of the molecule. |

| Molecular Weight | 214.22 g/mol | Below the 500 Da threshold suggested by Lipinski's Rule of Five. |

| logP (Octanol/Water) | 1.5 - 2.0 | Indicates balanced lipophilicity, favorable for cell permeability. |

| Hydrogen Bond Donors | 2 | The two N-H groups in the urea linkage. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two pyridyl nitrogen atoms. |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | Suggests good potential for oral bioavailability. |

| Rotatable Bonds | 2 | Indicates low conformational flexibility, which can favor binding. |

Table 1: Predicted physicochemical properties for this compound. These values suggest the compound has drug-like characteristics.

In Silico Modeling Workflow

The computational workflow is designed to efficiently screen the compound against potential targets and predict its binding mode before committing to costly and time-consuming experimental work.

Proposed Biological Target and Signaling Pathway

Based on literature for analogous compounds, a primary hypothesized target is VEGFR-2 , a receptor tyrosine kinase that is a key mediator of angiogenesis. Inhibition of VEGFR-2 and its downstream signaling components, such as Raf-1 , is a validated strategy in cancer therapy.

Methodologies and Protocols

In Silico Protocol: Molecular Docking

This protocol describes a standard procedure for docking this compound into the ATP-binding site of a target kinase, such as VEGFR-2 (PDB ID: 4ASD).

-

Protein Preparation:

-

Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states for residues at a physiological pH of 7.4.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein structure in the required format (e.g., PDBQT).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

-

Assign partial charges and save in the appropriate format (e.g., PDBQT).

-

-

Grid Generation:

-

Define the docking search space (the "grid box") to encompass the ATP-binding site of the prepared protein. The box coordinates are typically centered on the location of the co-crystallized ligand if available.

-

Generate the grid map files that pre-calculate the potential energy of interaction for various atom types.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) using the prepared protein, ligand, and grid files.[4]

-

Set the number of binding modes to generate (e.g., 10-20) and the exhaustiveness of the search.

-

The program will produce an output file containing the predicted binding poses, ranked by their docking scores (binding affinity in kcal/mol).[5]

-

-

Results Analysis:

-

Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy.

-

Visualize the protein-ligand complex to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

-

| Target Kinase | PDB ID | Illustrative Docking Score (kcal/mol) | Key Interacting Residue (Hypothetical) |

| VEGFR-2 | 4ASD | -9.2 | Cys919 (Hinge Region) |

| B-RAF | 4RH5 | -8.5 | Cys532 (Hinge Region) |

| Raf-1 | 3OMV | -8.8 | Cys473 (Hinge Region) |

Table 2: Illustrative docking results for this compound against selected kinases. Lower scores indicate stronger predicted binding affinity.

Experimental Protocol: Synthesis

The synthesis of the title compound can be achieved via the reaction of an aminopyridine with a pyridyl isocyanate intermediate.[3]

-

Step 1: Preparation of 3-pyridyl isocyanate.

-

To a solution of nicotinamide (1 eq.) in dry dichloromethane (DCM), add pyridine (2 eq.) and cool to 0°C.

-

Add triflic anhydride (1.1 eq.) dropwise. Stir at 0°C for 1 hour. The resulting solution contains the in-situ generated 3-pyridyl isocyanate.

-

-

Step 2: Formation of the Urea.

-

In a separate flask, dissolve 2-aminopyridine (1 eq.) in dry DCM.

-

Slowly add the solution of 2-aminopyridine to the 3-pyridyl isocyanate solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The resulting precipitate is filtered, washed with cold DCM, and dried under vacuum to yield this compound.

-

Recrystallize from a suitable solvent like ethanol or dioxane for purification.[3]

-

Experimental Protocol: Raf-1 Kinase Assay

This protocol is adapted from standard procedures to measure the inhibitory activity of the synthesized compound against Raf-1 kinase.[6][7]

-

Reagent Preparation:

-

Prepare Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.6), 2 mM EGTA, 10 mM MgCl₂.

-

Prepare ATP solution: Mix [γ-³²P]ATP with cold ATP in kinase buffer to a final concentration of 100 µM.

-

Prepare substrates: Recombinant, inactive MEK1 and MAPK proteins.

-

Prepare test compound: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, add immunoprecipitated or recombinant active Raf-1 kinase.

-

Add 10 µL of the test compound at various concentrations (or DMSO for control). Incubate for 10 minutes at 30°C to allow for binding.

-

Initiate the kinase cascade by adding a master mix containing Kinase Assay Buffer, inactive MEK1, inactive MAPK, and the ATP solution.[8]

-

Incubate the reaction for 20-30 minutes at 30°C.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrates (p-MEK or p-MAPK) by autoradiography.

-

Quantify the band intensity using densitometry.

-

Calculate the percent inhibition at each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or anti-proliferative effect of the compound.[9]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung cancer or HCT-116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plate for 48 or 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the viability percentage against the compound concentration and determine the IC₅₀ value.

-

Representative Data from Analog Studies

While data for the title compound is pending, results from structurally similar pyridine-urea compounds provide a benchmark for expected activity.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Target | Reference |

| 8e | 1-(2-methyl-6-phenylpyridin-3-yl)-3-(p-tolyl)urea | MCF-7 | 0.22 (48h) | VEGFR-2 | [3] |

| 8n | 1-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea | MCF-7 | 1.88 (48h) | VEGFR-2 | [3] |

| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 | 1.53 | (unspecified) | [10] |

| Cpd. 2 | A novel pyridin-2-yl urea derivative | (Biochemical) | 0.00155 | ASK1 | [2] |

Table 3: In vitro anti-proliferative and inhibitory activities of selected pyridine-urea analogs from the literature.

Conclusion

This technical guide presents a rational, integrated workflow for the investigation of this compound as a potential kinase inhibitor. By combining predictive in silico modeling with robust experimental validation, researchers can efficiently assess the compound's therapeutic potential. The provided protocols for molecular docking, chemical synthesis, kinase inhibition, and cell viability assays offer a clear and comprehensive roadmap for advancing this and similar compounds from a computational hypothesis to a tangible drug discovery candidate. The strong precedent set by its structural analogs suggests that this line of inquiry holds significant promise for the development of novel anti-cancer agents.

References

- 1. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]

- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selectscience.net [selectscience.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Potential Biological Targets of 1-Pyridin-2-yl-3-pyridin-3-ylurea: A Technical Guide

Executive Summary

The 1-Pyridin-2-yl-3-pyridin-3-ylurea scaffold represents a promising chemotype in drug discovery, with numerous analogues demonstrating significant biological activity. Based on the analysis of related compounds, the primary potential biological targets for this molecule are protein kinases involved in cell signaling pathways critical to cancer cell proliferation and survival. Notably, derivatives of pyridinyl urea have shown inhibitory activity against key kinases such as BRAF, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Apoptosis signal-regulating kinase 1 (ASK1). This document provides a detailed overview of these potential targets, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Core Structure and Analogues

The core structure of this compound combines a urea linker with two pyridine rings. This arrangement provides a rigid scaffold with multiple hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pockets of various kinases. The biological activity of pyridinyl urea derivatives is often modulated by substitutions on the pyridine rings and the urea nitrogen atoms.

Caption: General structure of the this compound scaffold.

Potential Biological Targets and Quantitative Data

Based on studies of analogous compounds, several kinases have been identified as potential targets. The following tables summarize the in vitro activities of various pyridinyl urea derivatives against cancer cell lines and specific kinases.

Antiproliferative Activity of Pyridinyl Urea Analogues

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | A549 (Lung Carcinoma) | 2.39 ± 0.10 | [1] |

| HCT-116 (Colon Carcinoma) | 3.90 ± 0.33 | [1] | |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives | A549 (Lung Carcinoma) | 1.53 ± 0.46 | [2][3] |

| HCT-116 (Colon Carcinoma) | 1.11 ± 0.34 | [2][3] | |

| PC-3 (Prostate Cancer) | 1.98 ± 1.27 | [2][3] | |

| Pyridine-Ureas | MCF-7 (Breast Cancer) | 0.22 (48h treatment) | [4] |

Kinase Inhibitory Activity of Pyridinyl Urea Analogues

| Compound Class | Target Kinase | IC50 | Reference |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | BRAF | Potential inhibitors | [1] |

| Pyridine-Ureas | VEGFR-2 | 3.93 ± 0.73 µM | [4] |

| Pyridin-2-yl Urea Inhibitors | ASK1 | 1.55 ± 0.27 nM | [5][6][7] |

Signaling Pathways

The identified potential targets are key components of major signaling pathways implicated in cancer.

RAF-MEK-ERK Signaling Pathway

BRAF is a serine/threonine kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, which regulates cell division, differentiation, and secretion.

Caption: Potential inhibition of the BRAF-MEK-ERK signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

References

- 1. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Pyridinylureas: A Technical Guide to 1-Pyridin-2-yl-3-pyridin-3-ylurea Derivatives and Analogs in Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of 1-Pyridin-2-yl-3-pyridin-3-ylurea derivatives and their analogs, a class of compounds demonstrating significant potential in modern drug discovery. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, biological activities, and underlying mechanisms of action of these promising therapeutic agents. Through a comprehensive review of current literature, this whitepaper aims to serve as a critical resource for the advancement of research in this area.

Introduction

The pyridinylurea scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. The unique electronic properties and hydrogen bonding capabilities of the urea and pyridine moieties contribute to their high affinity for various biological targets, particularly protein kinases. This guide focuses on the specific class of this compound derivatives, exploring their potential as potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases.

Synthesis of this compound Derivatives

The synthesis of unsymmetrical ureas, such as the this compound core, can be achieved through several established synthetic routes. The most common approach involves the reaction of an aminopyridine with a pyridyl isocyanate.

General Synthetic Scheme:

A prevalent method for the synthesis of these derivatives involves the reaction of 2-aminopyridine with 3-pyridyl isocyanate, or vice versa. The isocyanate can be generated in situ from the corresponding amine using phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[1] An alternative approach involves the palladium-catalyzed cross-coupling of an aminopyridine with a pyridyl carbamate.

Below is a generalized workflow for the synthesis of this compound derivatives.

Figure 1: General synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationships

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. Notably, these compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Apoptosis Signal-regulating Kinase 1 (ASK1).

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated in various cancer cell lines. The tables below summarize the reported in vitro activities.

Table 1: In Vitro Antiproliferative Activity of 1-Pyridin-2-yl-3-arylurea Analogs

| Compound ID | Aryl Moiety | Cell Line | IC50 (µM) | Reference |

| 8e | 4-chloro-3-(trifluoromethyl)phenyl | MCF-7 | 0.22 | [2] |

| 8n | 4-methoxyphenyl | MCF-7 | 1.88 | [2] |

| 8b | 4-chlorophenyl | Various | - | [2] |

| 8d | 4-methylphenyl | Various | - | [2] |

Table 2: Kinase Inhibitory Activity of Pyridinylurea Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 8b | VEGFR-2 | 5.0 ± 1.91 | [2] |

| 8e | VEGFR-2 | 3.93 ± 0.73 | [2] |

| Compound 2 | ASK1 | 0.00155 ± 0.00027 |

Structure-activity relationship (SAR) studies suggest that substitutions on the aryl ring attached to the urea nitrogen significantly influence the biological activity. Electron-withdrawing groups, such as trifluoromethyl and chloro moieties, at the meta and para positions of the phenyl ring have been shown to enhance anticancer potency.[2]

Signaling Pathways

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote cell proliferation, migration, and survival, leading to angiogenesis.

Figure 2: Simplified VEGFR-2 signaling pathway.

c-Met Signaling Pathway

Hepatocyte growth factor (HGF) binding to the c-Met receptor tyrosine kinase leads to its dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-Akt cascades, which are crucial for cell growth, motility, and invasion.

Figure 3: Simplified c-Met signaling pathway.

ASK1 Signaling Pathway

Under conditions of cellular stress, such as oxidative stress, Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAPKKK family, becomes activated. Activated ASK1 then phosphorylates and activates MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively, leading to apoptosis or other cellular responses.

Figure 4: Simplified ASK1 signaling pathway.

Experimental Protocols

General Procedure for Synthesis of 1-Aryl-3-(pyridin-2-yl)urea Derivatives

-

To a solution of the appropriate aniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add an equimolar amount of 2-pyridyl isocyanate.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the desired urea derivative.

-

The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro Antiproliferative MTT Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Assay (General Protocol)

-

The kinase activity is typically measured using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

The assay is performed in a 96-well or 384-well plate.

-

To each well, add the kinase, the substrate (e.g., a specific peptide or protein), ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to inhibit key protein kinases involved in tumor growth, angiogenesis, and survival, coupled with their synthetic tractability, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective and targeted cancer treatments. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them into preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols: High-Throughput Screening with 1-Pyridin-2-yl-3-pyridin-3-ylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Pyridin-2-yl-3-pyridin-3-ylurea in high-throughput screening (HTS) campaigns. While direct HTS data for this specific compound is not extensively published, the pyridinyl-urea scaffold is a well-established pharmacophore in drug discovery, frequently associated with kinase inhibition. Analogous compounds have demonstrated significant activity against various cancer cell lines and specific kinases such as VEGFR-2 and Apoptosis signal-regulating kinase 1 (ASK1).[1][2][3] This document outlines a putative application of this compound as a kinase inhibitor, providing detailed protocols for a primary HTS assay, a secondary validation assay, and a cell-based assay to assess its biological activity.

Introduction to this compound

This compound belongs to the class of diaryl ureas, which are of significant interest in medicinal chemistry. The urea functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[4] The pyridine rings are common moieties in FDA-approved drugs and contribute to the compound's physicochemical properties and potential for biological activity.[5] Based on the activity of structurally related pyridinyl-ureas, this compound is a promising candidate for screening against a variety of protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

Chemical Structure:

Postulated Mechanism of Action: Kinase Inhibition

Many pyridinyl-urea derivatives function as Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation. This mode of action often confers greater selectivity compared to ATP-competitive inhibitors that bind to the active conformation. The proposed HTS workflow is designed to identify and validate the inhibitory activity of this compound against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis and a validated cancer drug target.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Amino-3-pyridin-3-ylurea | 163119-78-6 | Benchchem [benchchem.com]

Application Notes and Protocols: Pyridin-2-yl Urea Derivatives as Chemical Probes for Apoptosis Signal-Regulating Kinase 1 (ASK1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridin-2-yl urea derivatives have emerged as a significant class of compounds in medicinal chemistry and chemical biology, demonstrating potent inhibitory activity against various protein kinases. While the specific compound 1-Pyridin-2-yl-3-pyridin-3-ylurea is not extensively characterized in the scientific literature, the broader family of pyridin-2-yl ureas has been successfully developed as powerful chemical probes and therapeutic candidates. These compounds are particularly notable for their inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4]

ASK1, also known as MAP3K5, is activated by a range of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α.[1][5][6] Its activation leads to a downstream phosphorylation cascade involving MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively.[1][6] Dysregulation of the ASK1 signaling pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][5] This makes ASK1 a compelling target for therapeutic intervention and chemical probe development.

This document provides detailed application notes and protocols for a representative, highly potent pyridin-2-yl urea-based inhibitor of ASK1, which serves as a model for utilizing this class of compounds as chemical probes for studying ASK1 signaling.

Data Presentation

The following tables summarize the physicochemical and in vitro potency data for a series of novel pyridin-2-yl urea inhibitors of ASK1.

Table 1: Physicochemical Properties of Representative Pyridin-2-yl Urea ASK1 Inhibitors [2]

| Compound ID | Molecular Weight (MW) | logP | H-bond Acceptors (HBAs) | H-bond Donors (HBDs) | Polar Surface Area (PSA) | Rotatable Bonds (ROTBs) | Fraction of sp³ C atoms (Fsp³) | Quantitative Estimation of Drug-likeness (QED) |

| Compound 2 | 511.6 | 3.4 | 7 | 2 | 104.2 | 5 | 0.44 | 0.69 |

| Selonsertib | 441.5 | 2.2 | 7 | 2 | 104.2 | 4 | 0.35 | 0.61 |

Note: Data is presented for a highly potent pyridin-2-yl urea inhibitor (Compound 2) and a known clinical inhibitor, Selonsertib, for comparison.[2]

Table 2: In Vitro Inhibitory Activity of Pyridin-2-yl Urea Derivatives against ASK1 [2][3][4]

| Compound ID | IC₅₀ (nM) against ASK1 |

| Compound 2 | 1.55 ± 0.27 |

| Compound 1 | >1000 |

| Compound 3 | 11.2 ± 1.5 |

| Compound 4 | 25.6 ± 3.1 |

| Compound 5 | 89.3 ± 9.8 |

Note: The inhibitory potency (IC₅₀) of Compound 2 is comparable to the known clinical inhibitor, Selonsertib.[2][3][4]

Experimental Protocols

General Synthesis of Pyridin-2-yl Urea Derivatives

A common and efficient method for synthesizing pyridin-2-yl ureas involves the reaction of a substituted 2-aminopyridine with an appropriate isocyanate or an activator like phenyl chloroformate followed by the addition of an amine.[2]

Materials:

-

Substituted 2-aminopyridine (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridin-2-amine)

-

Phenyl chloroformate

-

Aromatic or non-aromatic amine

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Chloroform (CHCl₃)

-

Water (H₂O)

Procedure:

-

Dissolve the starting 2-aminopyridine derivative in an anhydrous solvent such as THF.

-

Add 1.0 equivalent of phenyl chloroformate to the solution and stir overnight at room temperature. This step forms an activated intermediate.[2]

-

To the reaction mixture, add the desired aromatic or non-aromatic amine along with a base such as N,N-diisopropylethylamine (DIPEA).

-

Continue stirring the reaction mixture until the reaction is complete (monitor by TLC).

-

Upon completion, perform a work-up which may include quenching the reaction, extracting the product into an organic solvent, and washing with brine.

-

The crude product can be purified by recrystallization or column chromatography. A biphasic solvent system of CHCl₃/H₂O has been used for purification.[2]

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency (IC₅₀) of a pyridin-2-yl urea inhibitor against ASK1 kinase using a luminescence-based assay that measures ADP production.[7][8]

Materials:

-

Myelin Basic Protein (MBP) as a substrate[4]

-

ATP solution

-

Pyridin-2-yl urea inhibitor stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.[7][8]

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyridin-2-yl urea inhibitor in kinase reaction buffer. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

-

Kinase Reaction Setup:

-

Initiate Kinase Reaction:

-

Terminate Reaction and Deplete ATP:

-

ADP to ATP Conversion and Signal Generation:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.[4]

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[4]

-

Cellular Assay for ASK1 Pathway Inhibition (Western Blot)

This protocol describes a method to assess the ability of a pyridin-2-yl urea inhibitor to block ASK1 signaling in a cellular context by measuring the phosphorylation of a downstream target, p38 MAPK.

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

Cell culture medium and supplements

-

Pyridin-2-yl urea inhibitor stock solution (in DMSO)

-

A stress-inducing agent to activate ASK1 (e.g., H₂O₂, Sorbitol, or TNF-α)

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the pyridin-2-yl urea inhibitor (and a vehicle control) for 1-2 hours.

-

-

ASK1 Pathway Stimulation:

-

Induce cellular stress by adding an ASK1 activator (e.g., 1 mM H₂O₂ for 30 minutes). Leave one set of untreated cells as a negative control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total p38 and β-actin to ensure equal loading.

-

Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38, which indicates the level of ASK1 pathway inhibition.

-

Visualizations

Caption: ASK1 Signaling Pathway and Point of Inhibition.

Caption: Workflow for In Vitro ASK1 Kinase Inhibition Assay.

Caption: Workflow for Cellular Western Blot Assay.

References

- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASK1 - Wikipedia [en.wikipedia.org]

- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.de [promega.de]

- 8. promega.es [promega.es]

- 9. media.cellsignal.com [media.cellsignal.com]

Protocol for dissolving 1-Pyridin-2-yl-3-pyridin-3-ylurea for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solubilization of 1-Pyridin-2-yl-3-pyridin-3-ylurea, a small molecule of interest in various research and drug development applications. Due to the limited availability of specific solubility data for this compound, this protocol is based on established methods for structurally related pyridinyl-urea derivatives and general practices for handling small molecule inhibitors. The following guidelines are intended to serve as a starting point for researchers to develop a robust and reproducible experimental workflow.

Introduction

This compound belongs to the class of diaryl ureas, a chemical scaffold prevalent in a multitude of biologically active compounds. Proper dissolution and handling of such compounds are critical for obtaining accurate and reproducible results in biological assays. Pyridinyl-urea derivatives often exhibit limited aqueous solubility, necessitating the use of organic solvents to prepare concentrated stock solutions. This protocol outlines the recommended solvents, procedures for preparing stock solutions, and best practices for their storage and use in experiments.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

-

Ethanol (EtOH), absolute, ≥99.5%

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile, filtered pipette tips

Solubility Data Summary

| Solvent | Expected Solubility | Concentration Range (for Stock) | Notes |

| DMSO | High | 10-50 mM | Recommended primary solvent for stock solutions. |

| Ethanol | Moderate | 1-10 mM | May be a suitable alternative to DMSO for certain applications. |

| Water | Low to Insoluble | <0.1 mM | Not recommended for preparing stock solutions. |

| PBS (pH 7.4) | Low to Insoluble | <0.1 mM | Aqueous buffers are unsuitable for initial dissolution. |

Note: The information in this table is based on the general characteristics of similar compounds. It is imperative for the researcher to empirically determine the solubility of this compound for their specific experimental needs.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C₁₁H₁₀N₄O) is 214.22 g/mol .

-

Tare the Scale: Place a sterile microcentrifuge tube or glass vial on the analytical balance and tare the weight.

-

Weigh the Compound: Carefully weigh out 2.14 mg of this compound powder into the tared container.

-

Add Solvent: Add 1.0 mL of anhydrous DMSO to the container.

-

Dissolve the Compound:

-

Close the container tightly.

-

Vortex the solution for 1-2 minutes until the compound is completely dissolved.

-